Chondroitin Sulfate Sodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Structural Support: CSSS attracts and retains water within the cartilage, providing a lubricating and shock-absorbing effect. Studies have shown that CSSS can stimulate the production of proteoglycans, which are essential for maintaining the structure and integrity of cartilage [].

- Anti-inflammatory Properties: CSSS may possess anti-inflammatory properties by inhibiting the activity of enzymes that break down cartilage and by reducing the production of inflammatory molecules [].

These potential benefits have led to its exploration in the scientific research of various conditions affecting joints:

Osteoarthritis Research

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage. Several studies have investigated the effectiveness of CSSS in managing OA symptoms. While some large-scale trials initially yielded conflicting results, recent meta-analyses suggest that CSSS, particularly when combined with glucosamine, might offer modest benefits in reducing pain and improving joint function in patients with OA [, ].

Wound Healing and Tissue Repair

CSSS may also play a role in wound healing and tissue repair. Studies suggest that CSSS can promote cell proliferation and migration, essential processes for tissue regeneration []. Further research is needed to determine the potential clinical applications of CSSS in wound healing.

Other Potential Applications

Preliminary research suggests that CSSS may have additional applications in various fields, including:

- Corneal Surgery: As a component of viscoelastic solutions, CSSS can provide lubrication and protection during ophthalmic procedures like cataract surgery [].

- Skin Substitutes: CSSS is a component of some skin substitutes used to treat burns, potentially aiding in tissue regeneration and wound healing [].

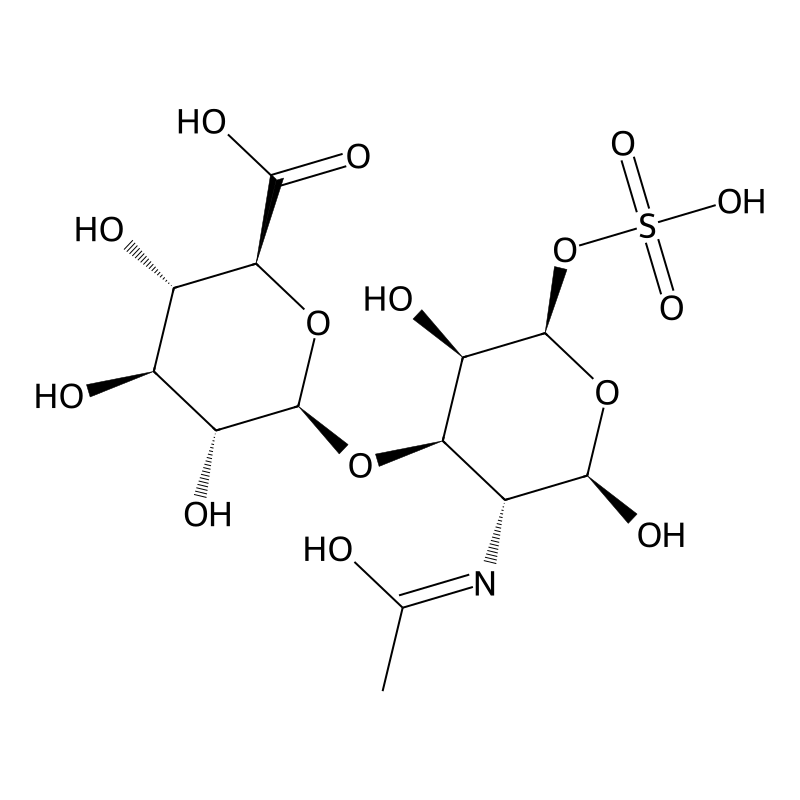

Chondroitin Sulfate Sodium Salt is a sulfated glycosaminoglycan, primarily found in the extracellular matrix of cartilage. It is composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine, with sulfate groups attached at specific positions. This compound is recognized for its role as a symptomatic slow-acting drug for osteoarthritis, providing pain relief and improving joint mobility over time . Chondroitin Sulfate Sodium Salt can be derived from various animal sources, particularly bovine cartilage, and is marketed both as a dietary supplement and a pharmaceutical product in different regions .

The mechanism of action of CSSS for joint health is not fully understood. Some proposed mechanisms include:

- Attracting water: The sulfate groups in CSSS attract and hold water molecules, which helps to hydrate and lubricate cartilage [].

- Inhibiting enzymes: CSSS may inhibit enzymes that break down cartilage components [].

- Stimulating synthesis: CSSS might stimulate the production of new cartilage by chondrocytes, the cells that build and maintain cartilage [].

- Sulfation: The addition of sulfate groups to the hydroxyl groups on the sugar units, which enhances its biological activity.

- Degradation: Enzymatic degradation by specific glycosidases and sulfatases, leading to smaller oligosaccharides that may have different biological functions.

- Cross-linking: Interaction with other macromolecules in the extracellular matrix, contributing to the structural integrity of cartilage .

Chondroitin Sulfate Sodium Salt exhibits several biological activities:

- Anti-inflammatory effects: It can inhibit the activity of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in joint tissues.

- Cartilage protection: It helps maintain cartilage structure by promoting chondrocyte proliferation and inhibiting matrix degradation.

- Joint lubrication: Enhances synovial fluid viscosity, improving joint mobility and reducing friction during movement .

Chondroitin Sulfate Sodium Salt can be synthesized through various methods:

- Extraction from Animal Sources: Typically extracted from bovine or porcine cartilage through enzymatic hydrolysis followed by purification processes.

- Chemical Synthesis: Involves the stepwise assembly of disaccharide units using protected sugar derivatives and subsequent sulfation reactions.

- Biotechnological Methods: Utilizing recombinant DNA technology to produce chondroitin sulfate through microbial fermentation .

Chondroitin Sulfate Sodium Salt has diverse applications:

- Pharmaceuticals: Used in formulations for treating osteoarthritis and joint disorders.

- Dietary Supplements: Commonly marketed as a supplement for joint health.

- Research: Employed in studies related to cell signaling, tissue engineering, and regenerative medicine .

Interaction studies have shown that Chondroitin Sulfate Sodium Salt can interact with various biological molecules:

- Proteins: Binds to growth factors and receptors involved in cellular signaling pathways, influencing cell behavior.

- Other Glycosaminoglycans: Interacts with hyaluronic acid and keratan sulfate, forming complexes that enhance their biological functions.

- Drugs: May affect the pharmacokinetics of certain medications by altering their absorption or distribution in tissues .

Chondroitin Sulfate Sodium Salt shares structural similarities with other glycosaminoglycans but has unique properties that distinguish it:

| Compound | Structure/Composition | Unique Features |

|---|---|---|

| Hyaluronic Acid | Repeating disaccharide units of glucuronic acid and N-acetylglucosamine | Primarily involved in tissue hydration and lubrication |

| Keratan Sulfate | Composed of galactose and N-acetylglucosamine units | Found in cornea and cartilage; less sulfated than chondroitin sulfate |

| Heparan Sulfate | Alternating units of glucuronic acid and N-acetylglucosamine with high sulfation | Plays a role in cell signaling and anticoagulation |

| Dermatan Sulfate | Contains L-iduronic acid instead of D-glucuronic acid | Involved in wound healing and fibrosis |

Chondroitin Sulfate Sodium Salt is unique due to its specific sulfation patterns that dictate its biological activity, particularly its protective effects on cartilage compared to other glycosaminoglycans .

Enzymatic Cascade in Proteoglycan Assembly

The biosynthesis of chondroitin sulfate sodium salt involves a highly coordinated enzymatic cascade that operates within the endoplasmic reticulum and Golgi apparatus compartments. This complex process begins with the formation of the tetrasaccharide linkage region and progresses through multiple stages of chain elongation and modification [1] [2] [3].

The initial phase of proteoglycan assembly involves the sequential action of linkage transferases that construct the common tetrasaccharide linkage region. The process commences with uridine diphosphate-xylose transferase, which catalyzes the attachment of xylose to specific serine residues within the core protein, forming the foundation for subsequent glycosaminoglycan attachment [4] [5]. Following xylose attachment, two galactose residues are sequentially added by uridine diphosphate-galactose transferase I and galactose transferase II, creating the growing linkage structure [4] [5]. The tetrasaccharide linkage region is completed through the action of uridine diphosphate-glucuronic acid transferase I, which adds the terminal glucuronic acid residue to form the complete glucuronic acid-galactose-galactose-xylose tetrasaccharide linkage [2] [4].

The enzymatic cascade demonstrates remarkable specificity in substrate recognition and product formation. Each transferase enzyme exhibits distinct kinetic parameters and cofactor requirements that ensure the proper sequential assembly of the linkage region [6] [4]. The process is further regulated by post-translational modifications, including xylose phosphorylation mediated by family with sequence similarity 20 member B, which serves as a molecular switch to enhance subsequent galactosyltransferase II activity and promote linkage region elongation [5].

N-acetylgalactosamine Transferase and Glucuronic Acid Transferase Activities

The transition from linkage region formation to chondroitin polymer synthesis is mediated by specialized N-acetylgalactosamine transferases and glucuronic acid transferases that exhibit both initiation and elongation activities. Two primary N-acetylgalactosamine transferases, chondroitin sulfate N-acetylgalactosaminyltransferase 1 and chondroitin sulfate N-acetylgalactosaminyltransferase 2, are responsible for initiating chondroitin chain synthesis by transferring the first N-acetylgalactosamine residue to the tetrasaccharide linkage region [7] [8] [9].

Chondroitin sulfate N-acetylgalactosaminyltransferase 1 exhibits the highest efficiency for chain initiation, demonstrating superior substrate recognition for the tetrasaccharide linkage region compared to other N-acetylgalactosamine transferases [7] [8]. This enzyme possesses a single β4-glycosyltransferase motif that enables the transfer of N-acetylgalactosamine from uridine diphosphate-N-acetylgalactosamine to the non-reducing end of the glucuronic acid residue in the linkage region [7] [8]. Functional studies using knockout mouse models have demonstrated that chondroitin sulfate N-acetylgalactosaminyltransferase 1 is essential for normal chondroitin sulfate levels in cartilage, with deficient mice showing approximately 50% reduction in chondroitin sulfate content [7] [8].

The elongation phase of chondroitin synthesis involves the coordinated action of bifunctional glycosyltransferases that possess both N-acetylgalactosamine transferase and glucuronic acid transferase activities. Chondroitin synthase 1 and chondroitin synthase 3 represent the primary elongation enzymes, each containing both β3-glucuronyltransferase and β4-N-acetylgalactosaminyltransferase motifs that enable the alternating addition of glucuronic acid and N-acetylgalactosamine residues [6] [10]. These enzymes function as heterodimeric complexes with chondroitin polymerizing factor and chondroitin polymerizing factor 2, which serve primarily as stabilizing partners rather than catalytically active components [10] [11].

Recent structural studies have revealed that four distinct heterodimeric complexes are responsible for chondroitin sulfate chain polymerization: chondroitin synthase 1-chondroitin polymerizing factor, chondroitin synthase 1-chondroitin polymerizing factor 2, chondroitin synthase 3-chondroitin polymerizing factor, and chondroitin synthase 3-chondroitin polymerizing factor 2 [10] [11]. Each complex exhibits thermal stability ranging from 43°C to 48°C, with the highest stability observed for the chondroitin synthase 3-chondroitin polymerizing factor complex [10]. The enzymatic mechanism follows a non-processive, disruptive pattern where the growing chain dissociates from the enzyme complex after each addition cycle [10] [11].

Sulfotransferase Isoforms and Position-Specific Modifications

The sulfation of chondroitin polymer represents a critical modification step that generates the diverse array of chondroitin sulfate variants with distinct biological properties. Multiple sulfotransferase isoforms catalyze position-specific sulfation reactions using 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor, creating structurally and functionally distinct chondroitin sulfate species [12] [13] [14].

Chondroitin 4-O-sulfotransferases constitute the largest family of chondroitin sulfotransferases, with three distinct isoforms designated chondroitin 4-O-sulfotransferase-1, chondroitin 4-O-sulfotransferase-2, and chondroitin 4-O-sulfotransferase-3 [12] [15] [16]. Chondroitin 4-O-sulfotransferase-1 exhibits the highest catalytic efficiency toward chondroitin polymer substrates, transferring sulfate groups to the C-4 position of N-acetylgalactosamine residues to generate chondroitin sulfate A [12] [15]. This enzyme demonstrates tissue-specific expression patterns, with highest levels detected in cartilage, brain, and skin tissues [12] [15]. The enzyme exhibits optimal activity at pH 7.0 with manganese or cobalt as cofactors, and shows dramatic stimulation by neutral detergents [6] [12].

Chondroitin 6-O-sulfotransferase-1 represents the primary enzyme responsible for generating chondroitin sulfate C through sulfation of the C-6 position of N-acetylgalactosamine residues [13] [17]. This enzyme demonstrates broad substrate specificity, accepting both chondroitin and chondroitin sulfate A as substrates [13]. Genetic deficiency of chondroitin 6-O-sulfotransferase-1 results in spondyloepiphyseal dysplasia, characterized by significant undersulfation of chondroitin sulfate chains and skeletal developmental abnormalities [13]. The enzyme requires an arginine residue at position 304 within the 3'-phosphoadenosine-5'-phosphosulfate binding site for catalytic activity [13].

Specialized sulfotransferases generate more complex chondroitin sulfate variants through sequential sulfation reactions. N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase catalyzes the conversion of chondroitin sulfate A to chondroitin sulfate E by adding sulfate groups to the C-6 position of 4-sulfated N-acetylgalactosamine residues [18] [19]. This enzyme exhibits strict substrate specificity, requiring pre-existing 4-O-sulfation for activity [18] [19]. Chondroitin 2-O-sulfotransferase modifies glucuronic acid residues at the C-2 position, generating chondroitin sulfate D variants that are predominantly found in brain and kidney tissues [14].

The sulfation patterns generated by these enzymes are tightly regulated during development and disease states. The temporal and spatial expression of sulfotransferase genes determines the fine balance of chondroitin sulfation, with different combinations of sulfotransferase activities producing chondroitin sulfate chains with distinct sulfation motifs [12] [20]. These sulfation patterns directly influence the biological activities of chondroitin sulfate proteoglycans, including their interactions with growth factors, morphogens, and cell surface receptors [12] [20] [14].

Post-Polymerization Processing Events

Following the completion of chondroitin sulfate chain synthesis and sulfation, multiple post-polymerization processing events occur that modify the proteoglycan structure and regulate its biological functions. These processing events include linkage region modifications, core protein processing, proteoglycan assembly into supramolecular complexes, and extracellular matrix remodeling [5] [21] [22].

Xylose phosphorylation represents a critical post-polymerization modification that regulates proteoglycan biosynthesis. Family with sequence similarity 20 member B functions as a xylose kinase that phosphorylates the xylose residue within the tetrasaccharide linkage region [5]. This phosphorylation event serves as a molecular switch that dramatically stimulates galactosyltransferase II activity, promoting the extension of the tetrasaccharide linkage region [5]. Cells lacking family with sequence similarity 20 member B produce proteoglycans with truncated linkage regions consisting of disaccharides capped with sialic acid, preventing further chain elongation [5]. The xylose phosphorylation occurs transiently, with phosphorylation levels increasing during linkage assembly and declining after glucuronic acid addition through the action of Golgi phosphatases [5].

Core protein processing involves multiple enzymatic modifications that generate the mature proteoglycan structure. Signal peptidases remove the signal sequences that direct proteoglycans to the endoplasmic reticulum, while various proteases modify the core protein structure through controlled cleavage events [7] [21]. These processing events are regulated by the glycosaminoglycan chains themselves, as chondroitin sulfate chains attached to the core protein provide protection against proteolytic degradation [7]. The sulfation pattern and chain length influence the susceptibility of the core protein to specific proteinases, creating a feedback mechanism that regulates proteoglycan processing [7].

Proteoglycan assembly into supramolecular complexes represents a major post-polymerization event that occurs in the extracellular matrix. Large chondroitin sulfate proteoglycans such as aggrecan form massive aggregates through interactions with hyaluronan and link proteins, creating structures exceeding 200 megadaltons in molecular weight [23] [21]. These aggregates generate densely packed, hydrated gels that provide the mechanical properties essential for cartilage function [23]. The assembly process is regulated by the structure of the N-terminal domain of the core protein, which contains proteoglycan tandem repeats that mediate specific interactions with hyaluronan and link proteins [23].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).